N-[1-(Morpholine-4-carbonyl)cyclohexyl]prop-2-enamide
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Description
“N-[1-(Morpholine-4-carbonyl)cyclohexyl]prop-2-enamide” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The morpholine ring is attached to a cyclohexyl group, which is a common structural motif in many natural products and drugs . The prop-2-enamide group is a type of unsaturated amide, which could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the morpholine ring, the cyclohexyl group, and the prop-2-enamide group. The morpholine ring and the cyclohexyl group would likely contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in it. The morpholine ring could potentially participate in reactions involving the nitrogen atom, while the prop-2-enamide group could undergo reactions at the carbon-carbon double bond or at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present in it. For example, the presence of the morpholine ring could potentially make the compound more soluble in water .Safety And Hazards
properties
IUPAC Name |
N-[1-(morpholine-4-carbonyl)cyclohexyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-2-12(17)15-14(6-4-3-5-7-14)13(18)16-8-10-19-11-9-16/h2H,1,3-11H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNIHUMZRIHDSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCCCC1)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(Morpholine-4-carbonyl)cyclohexyl]prop-2-enamide |
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